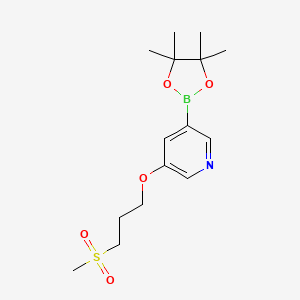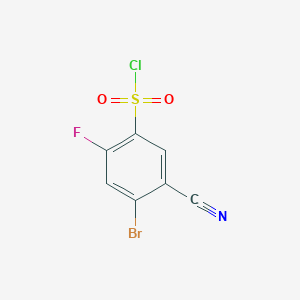
4-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride is a versatile organic compound characterized by the presence of bromine, cyano, and fluorine atoms on a benzene ring, along with a sulfonyl chloride functional group. This compound is known for its reactivity and is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride typically involves multiple steps, starting with the bromination of 2-fluorobenzene to introduce the bromine atom
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products Formed: The reactions yield various products, including oxidized derivatives, reduced forms, and substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is employed in the study of enzyme inhibitors and receptor binding assays. Its reactivity makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: The compound finds applications in medicinal chemistry, where it is used to develop new drugs and therapeutic agents. Its ability to undergo various chemical transformations allows for the synthesis of diverse pharmacologically active compounds.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 4-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and electrophiles allows it to participate in various biochemical processes, leading to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
4-Bromo-2-cyano-5-fluorobenzenesulfonyl chloride
4-Bromo-2,5-difluorobenzenesulfonyl chloride
5-bromo-4-cyano-2-fluorobenzene-1-sulfonyl chloride
Uniqueness: 4-Bromo-5-cyano-2-fluorobenzenesulfonyl chloride stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility compared to similar compounds. Its ability to undergo diverse chemical transformations makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
4-bromo-5-cyano-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-2-6(10)7(14(9,12)13)1-4(5)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEDDLKSTAGTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate](/img/structure/B1414042.png)
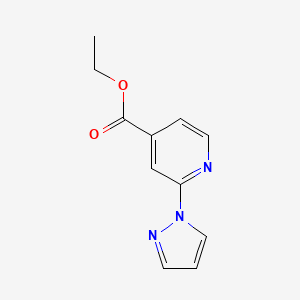
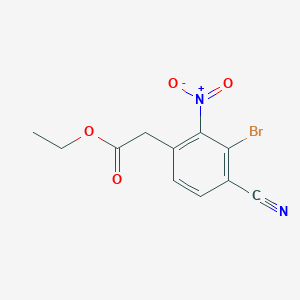
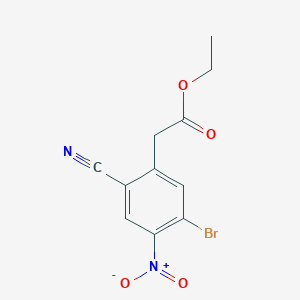
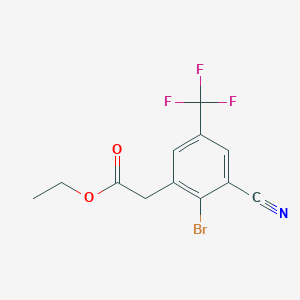
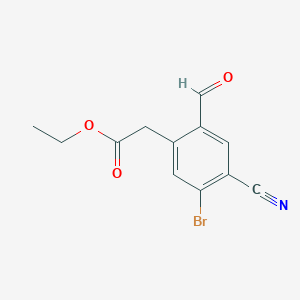
![Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1414052.png)

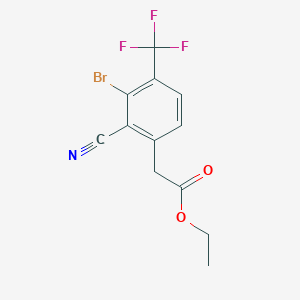
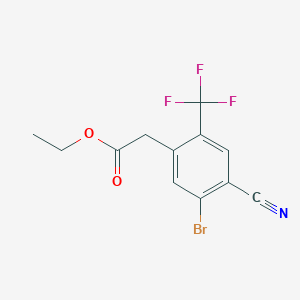
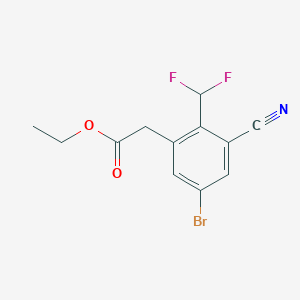
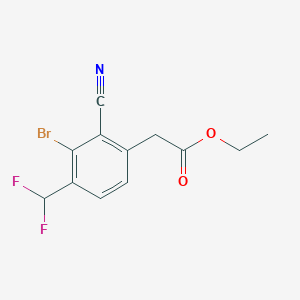
![N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1414064.png)
